![molecular formula C11H11BrN2S B1215502 Imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- CAS No. 6646-46-4](/img/structure/B1215502.png)

Imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro-

Vue d'ensemble

Description

Synthesis Analysis

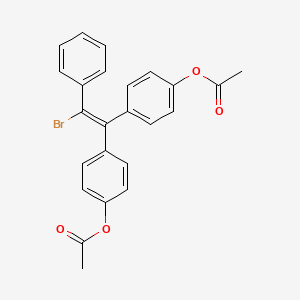

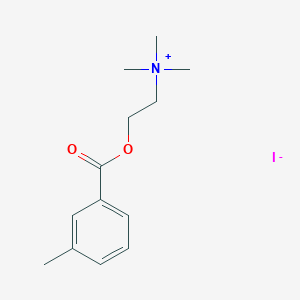

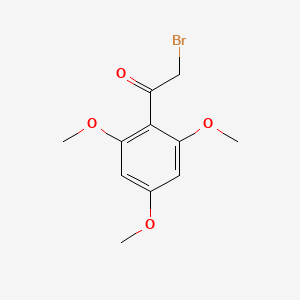

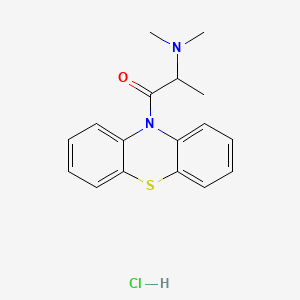

The synthesis of imidazo[2,1-b]thiazoles, specifically those derived from γ-bromodipnones, has been extensively studied due to their potential anticancer properties. A new method has been proposed for assembling the imidazo[2,1-b][1,3]thiazole system, which involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles. This process is influenced by the structure of the starting bromo ketone, with electron-withdrawing substituents leading to a competing reaction that forms 2,5-diarylfurans. These compounds have shown moderate ability to suppress the growth of kidney cancer cells, with varying effects on other cancer cell lines (Potikha & Brovarets, 2020).

Molecular Structure Analysis

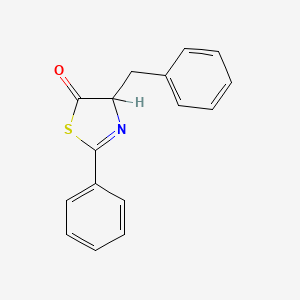

The structural analysis of imidazo[2,1-b]thiazoles reveals a near-planar central fragment in certain derivatives, with the fused tetrahydrobenzene ring adopting an unsymmetrical half-chair conformation. This arrangement influences the molecule's reactivity and potential biological activity. For instance, in one study, the dihedral angle between the imidazo[2,1-b]thiazole and benzene planes was found to be significant, affecting the molecule's intermolecular interactions and stability (Bunev et al., 2014).

Applications De Recherche Scientifique

Therapeutic Versatility

Imidazo[2,1-b]thiazole derivatives have been extensively explored for their therapeutic versatility, presenting a broad array of pharmacological activities. A comprehensive review by Shareef et al. (2019) highlights the significance of these derivatives in medicinal chemistry, noting their role in the development of new therapeutic agents that exhibit diverse pharmacological activities. These compounds are integral to several therapeutic agents, underscoring their potential in drug development (Shareef, Khan, Babu, & Kamal, 2019).

Antimicrobial Activities

Imidazole and its derivatives, including the imidazo[2,1-b]thiazole, have been recognized for their antimicrobial properties. Research indicates that imidazole compounds serve as raw materials for manufacturing antifungal drugs such as ketoconazole, highlighting their significance in addressing microbial resistance and the development of new antimicrobial agents (American Journal of IT and Applied Sciences Research, 2022).

Synthesis and Transformation

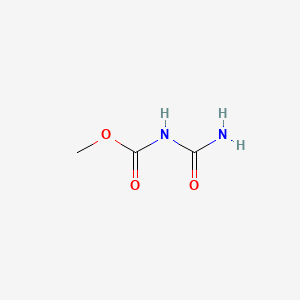

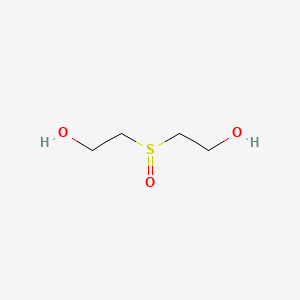

The synthesis and transformation of imidazo[2,1-b]thiazole derivatives have been a focus of chemical research, providing insight into their chemical and biological properties. Abdurakhmanova et al. (2018) review the methods for synthesizing 4-phosphorylated derivatives of 1,3-azoles, including imidazole, and their application in developing compounds with insectoacaricidal, antihypertensive, and other types of activity (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Catalysis and Synthesis of Nitrogen-Containing Heterocycles

Tandem catalysis has emerged as a potent methodology in the synthesis of nitrogen-containing heterocycles, including imidazo[2,1-b]thiazole derivatives. Campos and Berteina-Raboin (2020) review publications on tandem reactions leading to the formation of such heterocycles, providing a foundation for developing applications in medicinal chemistry (Campos & Berteina-Raboin, 2020).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

The future directions for this compound could involve further studies on its mechanism of action, especially in relation to its antimicrobial and antituberculosis activities. Additionally, more research could be conducted to explore its potential applications in other areas, such as anticancer therapy .

Mécanisme D'action

Target of Action

The primary target of Imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- is Mycobacterium tuberculosis (Mtb) . This compound has been found to have significant activity against this bacterium, which is the causative agent of tuberculosis .

Mode of Action

Imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- interacts with its target by inhibiting the Pantothenate synthetase of Mtb . This enzyme is crucial for the survival and virulence of Mtb, and its inhibition disrupts the bacterium’s metabolic processes .

Biochemical Pathways

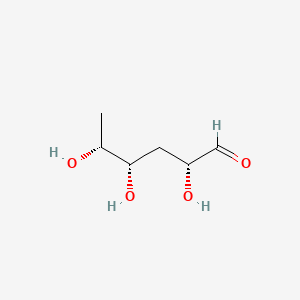

The compound affects the pantothenate synthesis pathway in Mtb . Pantothenate synthetase is a key enzyme in this pathway, and its inhibition disrupts the production of pantothenate, a precursor for Coenzyme A. This disruption affects various downstream metabolic processes essential for the survival and virulence of Mtb .

Result of Action

The result of the action of Imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- is the inhibition of Mtb growth . The compound has shown significant activity against Mtb, with IC50 values in the micromolar range . Furthermore, it has been found to have selective inhibition of Mtb over a panel of non-tuberculous mycobacteria .

Propriétés

IUPAC Name |

6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHGAIADRJRJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985103 | |

| Record name | 6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6646-46-4 | |

| Record name | 4-Bromotetramisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006646464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-bromophenyl)-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOTETRAMISOLE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Q75W2536 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[(4-azidophenoxy)-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1215432.png)

![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1215434.png)

![3-{5-[Bis(2-chloroethyl)amino]-1-(4-methylphenyl)-1h-benzimidazol-2-yl}alanine](/img/structure/B1215435.png)